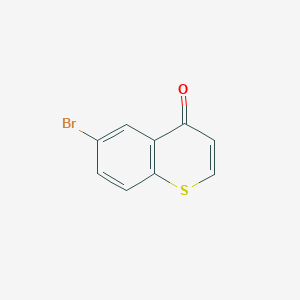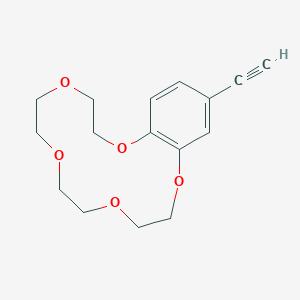
4-Ethynylbenzo-15-crown-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. The ethynyl group attached to the benzene ring in this compound introduces additional reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylbenzo-15-crown-5 typically involves the reaction of 4-iodobenzo-15-crown-5 ether with ethynylarenes or the reaction of this compound ether with haloarenes. These reactions are carried out in the presence of catalytic amounts of palladium(II) complex salts, copper(I) iodide, and triethylamine. The yields of these reactions range from 55% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynylbenzo-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in substitution reactions with haloarenes.
Complexation Reactions: The crown ether moiety can form complexes with various cations, including mono-cations (Li+, Na+, K+) and di-cations (Mg2+, Ca2+).
Common Reagents and Conditions
Palladium(II) Complex Salts: Used as a catalyst in cross-coupling reactions.
Copper(I) Iodide: Acts as a co-catalyst.
Triethylamine: Serves as a base in the reaction.
Major Products
The major products of these reactions are typically arylethynylbenzo-15-crown-5 ethers, which can be further functionalized for various applications .
Applications De Recherche Scientifique
4-Ethynylbenzo-15-crown-5 has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the development of nonlinear optical materials due to its ability to form complexes with cations, which can alter its optical properties.
Liquid Crystals: It is used in the synthesis of liquid crystals, which have applications in display technologies.
Luminescent Materials: The compound’s ability to form complexes with metals makes it useful in the development of luminescent materials.
Supramolecular Chemistry: Its crown ether moiety allows it to participate in the formation of supramolecular structures, which have various applications in chemistry and materials science.
Mécanisme D'action
The mechanism by which 4-Ethynylbenzo-15-crown-5 exerts its effects is primarily through its ability to form stable complexes with cations. The crown ether moiety provides a cavity that can encapsulate cations, stabilizing them through electrostatic interactions. This complexation can alter the physical and chemical properties of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo-15-crown-5: The parent compound without the ethynyl group.
4-Iodobenzo-15-crown-5: A precursor in the synthesis of 4-Ethynylbenzo-15-crown-5.
4-(Arylethynyl)benzo-15-crown-5: A product of further functionalization of this compound.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further functionalization. This makes it more versatile compared to its parent compound, benzo-15-crown-5, and other similar crown ethers .
Propriétés
Formule moléculaire |
C16H20O5 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
17-ethynyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C16H20O5/c1-2-14-3-4-15-16(13-14)21-12-10-19-8-6-17-5-7-18-9-11-20-15/h1,3-4,13H,5-12H2 |
Clé InChI |
ATOWSSXTGDOERW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)

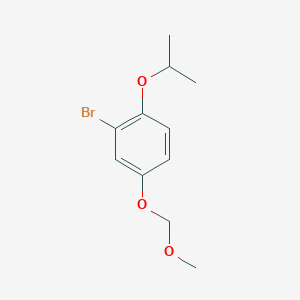
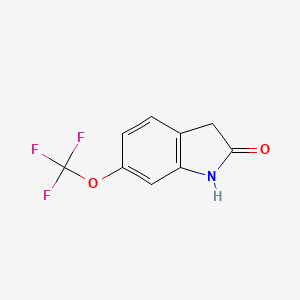
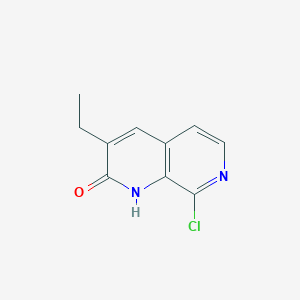
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)

![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
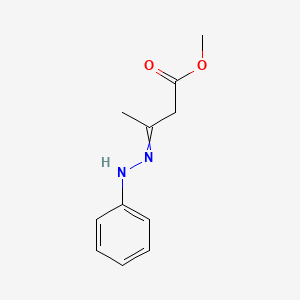
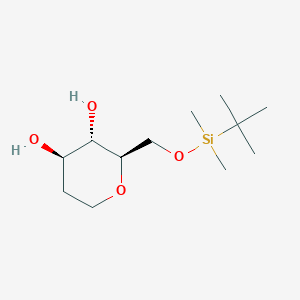

![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

